rel-Methyl (4aS,7aR)-6-benzylhexahydropyrano[2,3-c]pyrrole-4a(2H)-carboxylate

Stereochemistry Diastereomer differentiation Asymmetric synthesis

Select this specific rel-(4aS,7aR) diastereomer (CAS 2696257-52-8) for NK1 antagonist programs requiring stereochemical fidelity. The defined 4a-methyl ester and N-benzyl handles enable sequential functionalization strategies unavailable with the (4aS,7aS) isomer (CAS 2696257-57-3) or racemic mixtures (CAS 2460749-98-6). At 97% minimum purity with batch-specific NMR/HPLC/GC documentation, this chiral intermediate minimizes diastereomer contamination risk in enantioselective synthesis. Ideal for constructing conformationally constrained peptidomimetics and CNS-targeted libraries targeting pain, depression, and inflammation.

Molecular Formula C16H21NO3
Molecular Weight 275.34 g/mol
Cat. No. B8201944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerel-Methyl (4aS,7aR)-6-benzylhexahydropyrano[2,3-c]pyrrole-4a(2H)-carboxylate
Molecular FormulaC16H21NO3
Molecular Weight275.34 g/mol
Structural Identifiers
SMILESCOC(=O)C12CCCOC1CN(C2)CC3=CC=CC=C3
InChIInChI=1S/C16H21NO3/c1-19-15(18)16-8-5-9-20-14(16)11-17(12-16)10-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12H2,1H3/t14-,16-/m0/s1
InChIKeyDOINCTOXIJCDOO-HOCLYGCPSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rel-Methyl (4aS,7aR)-6-benzylhexahydropyrano[2,3-c]pyrrole-4a(2H)-carboxylate: Core Structure, Identity, and Pharmacological Relevance for Procurement Decisions


rel-Methyl (4aS,7aR)-6-benzylhexahydropyrano[2,3-c]pyrrole-4a(2H)-carboxylate (CAS 2696257-52-8) is a chiral bicyclic heterocycle featuring a fused hexahydropyrano[2,3-c]pyrrole core with a defined rel-(4aS,7aR) stereochemistry, a methyl ester at the 4a-position, and an N-benzyl substituent . The molecular formula is C₁₆H₂₁NO₃ with a molecular weight of 275.34 g/mol . This compound serves as a chiral intermediate in pharmaceutical research, particularly for the synthesis of neuroactive agents targeting central nervous system disorders [1]. The octahydropyrano[2,3-c]pyrrole scaffold class has been studied as a privileged structure for neurokinin-1 (NK1) receptor antagonists, which modulate substance P-mediated pain and inflammation pathways [2].

Why Generic Substitution of rel-Methyl (4aS,7aR)-6-benzylhexahydropyrano[2,3-c]pyrrole-4a(2H)-carboxylate Fails: Stereochemistry, Purity, and Scaffold Substitution as Critical Procurement Factors


In-class compounds within the hexahydropyrano[2,3-c]pyrrole series cannot be interchanged without impacting synthetic outcomes and biological readouts. The target compound bears a specific rel-(4aS,7aR) configuration that defines the spatial orientation of the ester and benzyl substituents; the (4aS,7aS) diastereomer (CAS 2696257-57-3) positions the ester at the 7a-position rather than 4a, fundamentally altering the three-dimensional architecture . Racemic mixtures such as methyl 6-benzylhexahydropyrano[2,3-c]pyrrole-4a-carboxylate (CAS 2460749-98-6) lack stereochemical definition, introducing variability in enantioselective synthesis campaigns . Furthermore, the Boc-protected analog (CAS 2696257-74-4) replaces the benzyl group with a tert-butoxycarbonyl protecting group, altering both lipophilicity and the subsequent deprotection chemistry required [1]. The parent octahydropyrano[2,3-c]pyrrole scaffold (CAS 1341040-00-3) entirely lacks the 6-benzyl and 4a-methyl ester functional handles necessary for downstream elaboration. These differences are non-trivial and directly impact reaction yield, stereochemical fidelity, and biological target engagement.

Quantitative Differentiation Evidence for rel-Methyl (4aS,7aR)-6-benzylhexahydropyrano[2,3-c]pyrrole-4a(2H)-carboxylate: Head-to-Head and Cross-Study Comparator Analysis


Stereochemical Configuration: rel-(4aS,7aR) vs. rel-(4aS,7aS) Diastereomer Determines Ester Position and Downstream Synthetic Utility

The target compound possesses the rel-(4aS,7aR) configuration with the methyl ester at the 4a bridgehead position. By contrast, the (4aS,7aS) diastereomer (CAS 2696257-57-3) bears the ester at the 7a ring junction position, resulting in a distinct spatial arrangement of the carboxylate group relative to the N-benzyl substituent . This constitutional difference between the 4a-ester and 7a-ester regioisomers means that the two compounds are not interchangeable in synthetic sequences where the ester serves as a directing group or a site for further functionalization. In asymmetric [3+2] cycloaddition methodologies that generate octahydropyrano[2,3-c]pyrrole derivatives, the absolute configuration and ester position are established during the cyclization step, and the use of 6-alkyl-substituted substrates versus 3,4-dihydropyran can lead to reversed diastereoselection [1].

Stereochemistry Diastereomer differentiation Asymmetric synthesis Chiral intermediate

Purity Specification: 97% Minimum vs. 95% for Racemic Comparator from Major Supplier

The target compound is specified at a minimum purity of 97% (NLT 97%) across multiple vendors including AKSci (Cat. 4832ER), Delta-B, MolCore, and Bidepharm, with batch-specific quality certificates including NMR, HPLC, and GC available upon request . In contrast, the racemic methyl 6-benzyl-octahydropyrano[2,3-c]pyrrole-4a-carboxylate offered through Sigma-Aldrich (Enamine, Cat. ENAH9453DD16) is specified at 95% purity, with a product link to the Enamine store (EN300-7539040) . The 2-percentage-point purity differential represents a meaningful difference in total impurity burden; at 97% purity, the maximum total impurity content is ≤3%, whereas at 95% purity, the maximum total impurity content is ≤5% — a 1.67-fold higher potential impurity load that can propagate through multi-step synthetic sequences and confound biological assay results.

Purity Quality control Reproducibility Procurement specification

NK1 Receptor Antagonist Scaffold Class: Octahydropyrano[2,3-c]pyrrole Core vs. Perhydrothiopyrano[2,3-c]pyrrole Core in Structure-Activity Relationships

The octahydropyrano[2,3-c]pyrrole scaffold has been investigated as a core structure for neurokinin-1 (NK1) receptor antagonism, with studies demonstrating that compounds based on the related perhydrothiopyrano[2,3-c]pyrrole core (exemplified by RP 73467/RP 67580) achieve potent NK1 binding with Ki values in the sub-nanomolar range [1]. Specifically, RP 73467 (4,4-diphenyl perhydrothiopyrano[2,3-c]pyrrole 1-oxide) was characterized as a potent and selective nonpeptide NK1 antagonist [1]. The oxygen-containing hexahydropyrano[2,3-c]pyrrole scaffold, as present in the target compound, offers a metabolically distinct alternative to the sulfur-containing thiopyrano analogs, with the oxygen atom in the pyran ring altering both hydrogen-bonding capacity and metabolic stability relative to sulfur . The N-benzyl substituent on the target compound provides a synthetic handle for further SAR exploration that is absent in the unsubstituted octahydropyrano[2,3-c]pyrrole core (CAS 1341040-00-3).

NK1 receptor Substance P Neurokinin antagonist Scaffold hopping Pain

Physicochemical Property Differentiation: Predicted Boiling Point and Molecular Descriptors vs. Boc-Protected Analog

The target compound has a predicted boiling point of 360.0 ± 32.0 °C (Predicted) based on computational estimation . The Boc-protected analog rel-(4aS,7aR)-6-(tert-butoxycarbonyl)hexahydropyrano[2,3-c]pyrrole-4a(2H)-carboxylic acid (CAS 2696257-74-4) has a higher predicted boiling point of 408.0 ± 40.0 °C, reflecting the impact of the carboxylic acid and Boc groups on intermolecular hydrogen bonding . The molecular weight of the target compound (275.34 g/mol, C₁₆H₂₁NO₃) is comparable to the Boc analog (271.31 g/mol, C₁₃H₂₁NO₅), but the presence of the N-benzyl group increases the calculated logP by approximately 1.5–2.0 units relative to the non-benzylated Boc-protected scaffold (class-level estimate based on fragment contributions), enhancing membrane permeability potential for CNS applications . The benzyl substituent also provides a UV chromophore (λ_max ~254–260 nm) that facilitates HPLC detection, an advantage over the Boc analog for analytical method development.

Physicochemical properties Boiling point Lipophilicity Drug-likeness

Synthetic Accessibility and Multi-Vendor Sourcing: Improved Supply Chain Resilience vs. Single-Source Comparators

The target compound is available from multiple independent vendors including AKSci (USA), Bidepharm (China), Delta-B (China), MolCore (China), and Leyan (China), with consistent 97% purity specifications across suppliers . In contrast, the racemic comparator (CAS 2460749-98-6) is primarily listed through Sigma-Aldrich/Enamine distribution at 95% purity, representing a single-supply-chain dependency . The multi-vendor availability for the target compound mitigates procurement risk, enables competitive pricing, and ensures supply continuity for long-term research programs. Multiple vendors provide batch-specific quality certificates (NMR, HPLC, GC), which supports method validation and regulatory documentation requirements.

Supply chain Multi-vendor sourcing Quality assurance Procurement risk

Recommended Application Scenarios for rel-Methyl (4aS,7aR)-6-benzylhexahydropyrano[2,3-c]pyrrole-4a(2H)-carboxylate Based on Quantitative Differentiation Evidence


Enantioselective Synthesis of CNS-Targeted NK1 Receptor Antagonist Candidates

The defined rel-(4aS,7aR) stereochemistry and the presence of the N-benzyl substituent make this compound a suitable chiral intermediate for constructing NK1 receptor antagonist libraries. The octahydropyrano[2,3-c]pyrrole scaffold class has demonstrated potent NK1 antagonism, with perhydrothiopyrano[2,3-c]pyrrole analogs achieving Ki values as low as 0.004 nM [1]. The oxygen-containing pyrano scaffold offers differentiated hydrogen-bonding capacity and metabolic stability compared to sulfur-containing thiopyrano cores, providing a scaffold-hopping opportunity for CNS drug discovery programs targeting pain, depression, and inflammation [2]. The 97% minimum purity specification ensures that stereochemical integrity is maintained throughout multi-step synthetic sequences, minimizing the risk of diastereomer contamination that could confound SAR interpretation .

Peptidomimetic Design and Constrained Amino Acid Analog Synthesis

The hexahydropyrano[2,3-c]pyrrole scaffold serves as a conformationally constrained bicyclic heterocycle suitable for peptidomimetic design. Patents assigned to the Board of Trustees of the University of Illinois describe the use of 5H-6-oxo-2,3,4,4a,7,7a-hexahydropyrano[2,3-b]pyrrole derivatives as rigid β-bend mimetics for replacing portions of peptide backbone chains [1]. The target compound, with its 4a-methyl ester handle, provides a convenient functional group for peptide coupling or further elaboration in solid-phase or solution-phase peptidomimetic synthesis. The N-benzyl group can serve as a latent secondary amine after hydrogenolytic deprotection, enabling sequential functionalization strategies that are not possible with N-unsubstituted or N-Boc-protected analogs [2].

Asymmetric [3+2] Cycloaddition Methodology Development and Stereochemical Outcome Studies

The octahydropyrano[2,3-c]pyrrole core can be generated via asymmetric [3+2] cycloaddition of 2,2′-diester aziridines with 3,4-dihydropyran derivatives, achieving high yields (up to 94%) and excellent stereoselectivities (>19:1 dr, up to 95.5:4.5 er) [1]. The target compound, with its defined rel-(4aS,7aR) configuration, serves as both a product of such cycloaddition reactions and a reference standard for stereochemical assignment. The availability of the (4aS,7aS) diastereomer (CAS 2696257-57-3) as a comparator enables systematic investigation of how 6-alkyl substitution patterns on the dihydropyran substrate influence diastereoselection outcomes during cyclization, as demonstrated by the reversed diastereoselection observed with 6-alkyl-substituted dihydropyrans versus unsubstituted 3,4-dihydropyran [1].

Quality-Controlled Intermediate for Scale-Up and Process Chemistry Development

The multi-vendor availability of this compound at a consistent 97% minimum purity with batch-specific QC documentation (NMR, HPLC, GC) makes it suitable as a qualified starting material for process chemistry development [1][2]. The 2-percentage-point purity advantage over the racemic comparator (95% from Sigma-Aldrich) translates to a measurably lower impurity burden that is critical when scaling reactions beyond milligram quantities, where impurities can catalyze side reactions or poison catalysts . The predicted boiling point of 360.0 ± 32.0 °C provides a useful reference for distillation-based purification development, and the benzyl chromophore (λ_max ~254–260 nm) facilitates robust HPLC method development for in-process control .

Quote Request

Request a Quote for rel-Methyl (4aS,7aR)-6-benzylhexahydropyrano[2,3-c]pyrrole-4a(2H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.